molecular formula C29H32O7S B570506 rac-TAK-875 CAS No. 1390641-84-5

rac-TAK-875

Número de catálogo: B570506
Número CAS: 1390641-84-5
Peso molecular: 524.628
Clave InChI: BZCALJIHZVNMGJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac-TAK-875 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary, but it generally involves:

    Formation of the core structure: This step includes the construction of the central scaffold of the molecule through a series of organic reactions.

    Functional group modifications: Introduction of various functional groups to enhance the activity and selectivity of the compound.

    Purification and isolation: The final product is purified using techniques such as crystallization or chromatography to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Rac-TAK-875 undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound into its oxidized form.

    Reduction: Reduction of specific functional groups to alter the compound’s properties.

    Substitution: Replacement of certain atoms or groups within the molecule with others to modify its activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under specific conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Aplicaciones Científicas De Investigación

Glycemic Control in Type 2 Diabetes

rac-TAK-875 has demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes. Clinical trials have shown that it reduces hemoglobin A1c (A1C) levels in a dose-dependent manner:

Dosage (mg) A1C Reduction (%)
Placebo0.09
6.25-0.54
12.5-0.67
25-0.88
50-1.27
100-1.29
200-1.40
Glimepiride (1 mg)-1.32

These results indicate that this compound is comparable to glimepiride, a commonly used antidiabetic drug, but with a lower incidence of hypoglycemia .

Safety and Tolerability

In multiple studies, this compound has been well tolerated among participants, with a significantly lower incidence of hypoglycemia compared to traditional antidiabetic agents . The compound's unique mechanism of action—stimulating insulin secretion in a glucose-dependent manner—contributes to its safety profile.

Interaction with GPR40

This compound acts as an ago-allosteric modulator of GPR40, enhancing glucose-stimulated insulin secretion from pancreatic β cells . This interaction is crucial for its therapeutic effects:

  • Activation of GPR40 : Facilitates the release of insulin in response to elevated glucose levels.
  • Minimal Impact on Glucagon : The compound does not significantly affect glucagon secretion, reducing the risk of hypoglycemic episodes .

Biochemical Pathways

The activation of GPR40 by this compound leads to an increase in intracellular calcium concentration (Ca²⁺), which is essential for insulin release from β cells . This pathway highlights the compound's potential as a targeted therapy for diabetes management.

Toxicological Studies

Despite its promising effects on glycemic control, this compound faced challenges during clinical trials due to hepatotoxicity concerns that led to the termination of its development . Studies indicated that:

  • Reactive Oxygen Species Generation : TAK-875 induced oxidative stress in hepatocytes, leading to cell death at higher concentrations .
  • Zebrafish Model : Histopathological examinations revealed severe hepatotoxicity in zebrafish exposed to TAK-875 .

Mecanismo De Acción

Rac-TAK-875 exerts its effects by acting as an ago-allosteric modulator of FFAR1. It binds to FFAR1 expressed in pancreatic β cells, potentiating insulin secretion in response to glucose . This mechanism involves:

Comparación Con Compuestos Similares

Rac-TAK-875 is unique among FFAR1 agonists due to its specific mechanism of action and efficacy in improving glycemic control. Similar compounds include:

This compound stands out for its potent insulinotropic effects and glucose-dependent action, making it a valuable compound for research despite its withdrawal from clinical use.

Actividad Biológica

rac-TAK-875, also known as fasiglifam, is a selective agonist of the free fatty acid receptor 1 (FFAR1), which plays a crucial role in glucose metabolism and insulin secretion. This compound has been investigated primarily for its potential as an antidiabetic medication, particularly in the context of type 2 diabetes mellitus (T2DM). The following sections provide a detailed overview of its biological activity, including mechanisms of action, efficacy, safety, and relevant case studies.

FFAR1 Activation:
this compound acts as an allosteric modulator of FFAR1, enhancing insulin secretion in a glucose-dependent manner. This mechanism is particularly beneficial for diabetic patients, as it helps to improve glycemic control without causing excessive insulin release during low glucose levels. The compound binds to FFAR1 and cooperates with endogenous free fatty acids to potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic beta cells .

Research Findings:
Studies have shown that transgenic mice overexpressing human FFAR1 exhibit improved glucose tolerance and increased insulin secretion during oral glucose tolerance tests (OGTT). In contrast, FFAR1-deficient mice demonstrate impaired GSIS and lack of insulin secretion in response to free fatty acids . This highlights the significance of FFAR1 in glucose homeostasis and the therapeutic potential of this compound.

Efficacy Data

Clinical Trials:
In clinical studies, this compound has demonstrated significant efficacy in reducing HbA1c levels in patients with T2DM. A phase III study reported that treatment with fasiglifam resulted in a statistically significant reduction in HbA1c compared to placebo after 24 weeks .

Study Population Duration Primary Endpoint Results
Phase III TrialT2DM Patients24 weeksChange in HbA1cSignificant reduction from baseline
Long-term StudyJapanese Patients with T2DM52 weeksSafety and EfficacyImproved glycemic control with favorable safety profile

Safety Profile

The safety of this compound has been evaluated through various clinical trials. Adverse events (AEs) were monitored closely, and the compound was generally well-tolerated. The most common AEs included gastrointestinal disturbances, which were consistent with those observed in other antidiabetic therapies. Importantly, no significant cardiovascular events were reported during the trials .

Case Studies

Case Study 1: Efficacy in Japanese Population
A 52-week open-label phase III study focused on Japanese patients with T2DM assessed the long-term safety and efficacy of this compound. Results indicated that patients experienced sustained reductions in HbA1c levels while maintaining a favorable safety profile. This study reinforces the potential for this compound as a viable treatment option for diverse populations affected by T2DM .

Case Study 2: Impact on Insulin Secretion
In a controlled study involving diabetic rats, administration of this compound resulted in enhanced GSIS and improved postprandial hyperglycemia. The findings suggest that fasiglifam effectively stimulates insulin release in response to glucose intake, supporting its role as a therapeutic agent for managing diabetes .

Propiedades

IUPAC Name

2-[6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCALJIHZVNMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.